[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
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Overview
Description
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hexahydrothieno[3,4-b]pyrazine ring with a tetrahydroindazole moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrothieno[3,4-b]pyrazine core, followed by the introduction of the tetrahydroindazole group. Key reaction conditions include the use of specific catalysts, temperature control, and solvent selection to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to scale up the process efficiently. This involves the use of large-scale reactors, continuous flow chemistry techniques, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone: shares similarities with other compounds featuring hexahydrothieno[3,4-b]pyrazine or tetrahydroindazole structures.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-18-6-7-19(13-9-23(21,22)8-12(13)18)15(20)14-10-4-2-3-5-11(10)16-17-14/h12-13H,2-9H2,1H3,(H,16,17)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJVOYSPRXYBDO-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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